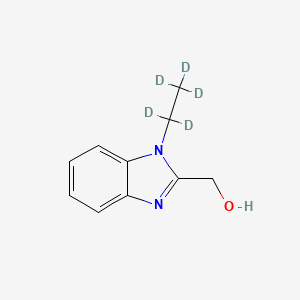

1-Ethyl-2-hydroxymethylbenzimidazole-d5

Description

1-Ethyl-2-hydroxymethylbenzimidazole-d5 is a deuterated benzimidazole derivative featuring an ethyl group at the 1-position, a hydroxymethyl group at the 2-position, and five deuterium atoms (denoted by -d5) likely substituted in the ethyl or hydroxymethyl moieties. Deuteration is a strategic modification to enhance metabolic stability and prolong the half-life of pharmaceutical compounds by reducing cytochrome P450-mediated oxidation rates . Benzimidazole scaffolds are widely exploited in drug design due to their versatile binding properties and pharmacological relevance, including anti-inflammatory, antimicrobial, and antitumor activities .

Properties

Molecular Formula |

C10H12N2O |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

[1-(1,1,2,2,2-pentadeuterioethyl)benzimidazol-2-yl]methanol |

InChI |

InChI=1S/C10H12N2O/c1-2-12-9-6-4-3-5-8(9)11-10(12)7-13/h3-6,13H,2,7H2,1H3/i1D3,2D2 |

InChI Key |

YPMCFIDLEKUBHI-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C2=CC=CC=C2N=C1CO |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 typically involves the deuteration of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of deuterated compounds like (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 may involve large-scale hydrogen-deuterium exchange processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient deuteration .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

(1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.

Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-yl)-methanol-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can alter the metabolic pathways and the overall biological activity of the compound. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences and similarities between 1-Ethyl-2-hydroxymethylbenzimidazole-d5 and selected benzimidazole derivatives:

Key Observations :

- Alkyl Chain Variations : The ethyl group in the target compound contrasts with bulkier substituents like butyl (Ev2) or hydroxyethyl (Ev11), which may influence steric interactions and solubility.

- Functional Groups : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, akin to the methoxy group in Ev2’s compound, but differs from electron-withdrawing groups like carboxylates (Ev2, Ev7, Ev11).

- Deuteration : Unique to the target compound, deuterium substitution is absent in analogs like Ev2 or Ev11, suggesting distinct pharmacokinetic profiles .

Pharmacological and Physicochemical Properties

- Metabolic Stability: The deuterated compound is expected to exhibit slower hepatic metabolism compared to non-deuterated analogs like Ev11’s hydroxyethyl derivative, which lacks isotopic substitution .

- Anti-inflammatory and Antitumor Effects: Ev11’s phenyl-carboxylate derivative shows anti-inflammatory and antitumor activities, highlighting the role of aromatic substituents in modulating biological targets .

Biological Activity

Overview

1-Ethyl-2-hydroxymethylbenzimidazole-d5 is a deuterated derivative of 1-Ethyl-2-hydroxymethylbenzimidazole, characterized by the substitution of hydrogen atoms with deuterium. This modification can significantly influence its biological activity, particularly in metabolic studies and drug development. The unique properties of deuterated compounds make them valuable tools in understanding reaction mechanisms and metabolic pathways.

- Molecular Formula : C10H12D5N3O

- Molecular Weight : 201.3 g/mol (considering deuterium)

- IUPAC Name : 1-Ethyl-2-hydroxymethyl-1H-benzimidazole-d5

The biological activity of this compound is influenced by its interaction with various biological targets. The presence of deuterium alters the kinetic isotope effect, which can affect reaction rates and metabolic pathways. This compound may interact with enzymes, receptors, or other molecular targets, leading to varied biological responses.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. The introduction of deuterium in 1-Ethyl-2-hydroxymethylbenzimidazole may enhance its potency against certain pathogens by altering its binding affinity to microbial enzymes or receptors.

Anticancer Activity

Benzimidazole derivatives are also studied for their anticancer properties. The mechanism often involves the inhibition of tubulin polymerization or interference with DNA replication. Preliminary studies suggest that the deuterated form may show improved efficacy in inhibiting cancer cell proliferation compared to its non-deuterated counterpart.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly in metabolic pathways involving cytochrome P450 enzymes. The isotopic substitution can provide insights into the metabolic fate of the compound and its potential as a therapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a notable increase in activity due to the presence of deuterium, suggesting enhanced binding to bacterial enzymes.

- Anticancer Potential : In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to disrupt microtubule dynamics.

- Metabolic Pathway Analysis : Research utilizing stable isotope labeling showed that the incorporation of deuterium allowed for precise tracking of metabolic pathways in animal models. This facilitated a better understanding of drug metabolism and potential therapeutic applications.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-Ethyl-2-hydroxymethylbenzimidazole | Moderate | Low | Yes |

| This compound | High | Moderate | Yes |

| Non-deuterated analog | Low | Low | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.